molecular formula C9H8BrN3O2 B12955348 Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B12955348
M. Wt: 270.08 g/mol
InChI Key: DNWBKDMQAMOYNA-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The imidazo[1,2-b]pyridazine system consists of a five-membered imidazole ring fused to a six-membered pyridazine ring. In ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate, the bromine atom occupies position 3 of the imidazole moiety, while the ethyl ester group is attached to position 2 of the pyridazine ring. Single-crystal X-ray diffraction studies of related compounds, such as ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate, reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 8.366 Å, b = 11.842 Å, c = 22.743 Å, and β = 98.328°. Although the exact crystallographic data for this compound remains unpublished, analogous structures suggest two independent molecules in the asymmetric unit, linked via N–H···O and C–H···O hydrogen bonds.

The ethyl ester group adopts distinct conformations depending on intermolecular interactions. In one molecule, the ethyl group lies nearly perpendicular to the heterocyclic plane, with a C–O–C–C torsion angle of 112.1°, while in the other, it remains coplanar (torsion angle = −179.8°). This conformational flexibility influences packing efficiency and solvent accessibility. The bromine atom, with its van der Waals radius of 1.85 Å, introduces steric hindrance, slightly distorting the imidazole ring’s planarity (maximum deviation = 0.029 Å).

Table 1: Comparative Crystallographic Data for Selected Imidazo[1,2-b]Pyridazine Derivatives

Compound Space Group a (Å) b (Å) c (Å) β (°) Reference
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate P2₁/c 8.366 11.842 22.743 98.328
2-Benzoyl-8-nitrobenzoimidazo[1,2-b]pyridazine-4-carboxylic acid ethyl ester - - - - -

Infrared spectroscopy of analogous compounds shows characteristic absorption bands for carbonyl groups at 1736 cm⁻¹ (ester C=O) and 1701 cm⁻¹ (ketone C=O). Nuclear Magnetic Resonance spectra further resolve the electronic environment: the ethyl group’s methyl protons appear as a triplet at δ = 1.10 ppm, while the methylene protons resonate as a quartet at δ = 4.56 ppm. Aromatic protons in the pyridazine ring exhibit deshielded signals near δ = 8.35 ppm due to electron-withdrawing effects.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8(10)13-6(12-7)4-3-5-11-13/h3-5H,2H2,1H3

InChI Key

DNWBKDMQAMOYNA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like ethyl acetate . The cyclization is followed by bromination to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkynyl, and other functional groups.

Suzuki-Miyaura Coupling

This reaction couples the brominated imidazopyridazine with boronic acids or esters to form biaryl derivatives.

Reagents/CatalystsConditionsProductYieldReference
Pd₂(dba)₃, PCy₃, K₃PO₄100°C, 1.5h, dioxane/H₂OMethyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate85%

Mechanism : Oxidative addition of the Pd catalyst to the C–Br bond, followed by transmetallation with the boronate and reductive elimination to form the C–C bond.

Sonogashira Coupling

Ethynyl groups are introduced via reaction with terminal alkynes.

Reagents/CatalystsConditionsProductYieldReference
Pd(PPh₃)₄, CuI, DIPART, 1h, DMF3-((Trimethylsilyl)ethynyl)imidazo[1,2-b]pyridazine72%

Key Insight : Copper(I) iodide accelerates the reaction by stabilizing the alkyne intermediate.

Stille Coupling

Tributylstannane reagents enable the formation of alkenyl or ethynyl derivatives.

Reagents/CatalystsConditionsProductYieldReference
PdCl₂(PPh₃)₂, Sn reagent100°C, 18h, DMF1-(Imidazo[1,2-b]pyridazin-3-yl)ethanone42%

Nucleophilic Substitution

The bromine atom can be displaced by nucleophiles under basic or catalytic conditions.

Amination

Reaction with amines yields 3-aminoimidazo[1,2-b]pyridazine derivatives (not directly observed in provided data but inferred from analogous systems ).

Radical Reactions

In the presence of radical initiators like iodine (I₂) and tert-butyl hydroperoxide (TBHP), bromine participates in radical-mediated transformations. For example, bromine abstraction can lead to downstream functionalization, though specific examples for this compound require further validation .

Hydrolysis of the Ester Group

While not explicitly documented in the provided sources, the ethyl carboxylate moiety is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid.

Comparative Analysis of Reaction Conditions

Reaction TypeTypical CatalystsSolventTemperatureKey Limitations
Suzuki-MiyauraPd₂(dba)₃, PCy₃Dioxane/H₂O100°CSensitivity to boronate purity
SonogashiraPd(PPh₃)₄, CuIDMFRTRequires anhydrous conditions
StillePdCl₂(PPh₃)₂DMF100°CToxicity of stannane reagents

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • Molecular Formula: C₉H₇BrClN₃O₂
  • Molecular Weight: 304.53 g/mol
  • IUPAC Name: Ethyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate

The presence of bromine and chlorine atoms in its structure enhances the compound's reactivity, making it a valuable building block for synthesizing more complex molecules.

Medicinal Chemistry

Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate has shown promise in drug development, particularly as a potential therapeutic agent. Its applications in this field include:

  • Anticancer Activity: Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it exhibited cytotoxic effects on human breast cancer cells (MCF-7) at concentrations as low as 10 µM, with an IC₅₀ significantly lower than many known chemotherapeutics.
  • Antimicrobial Properties: The compound has been tested against Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.
  • Anti-inflammatory Effects: It has been reported to reduce inflammation markers in both in vitro and in vivo models, indicating its potential for treating inflammatory diseases.

Biological Research

The unique structure of this compound makes it an important candidate for studying biological interactions. Its mechanism of action involves interactions with specific receptors and enzymes, modulating various biochemical pathways crucial for therapeutic applications.

Reported Biological Activities:

ActivityDescription
AntimicrobialExhibits activity against various bacterial strains.
AnticancerDemonstrates cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.
Acetylcholinesterase InhibitionPotential use in treating neurodegenerative diseases by inhibiting enzyme activity.

Material Science

Beyond its medicinal applications, this compound is also explored for its utility in material science:

  • Synthesis of Novel Materials: The compound serves as a building block for synthesizing new materials with desired properties. Its reactivity allows for the development of polymers and other materials that can be tailored for specific applications.

Case Study 1: Anticancer Research

A peer-reviewed study investigated the anticancer properties of this compound against multiple cancer cell lines. The results indicated significant apoptosis induction at low concentrations, highlighting its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this compound revealed promising results against common bacterial pathogens. The findings support further exploration into its use as an antibacterial agent in clinical settings.

Comparison with Similar Compounds

Key Research Findings

Electrostatic Potential Analysis: The σ-hole magnitude (Vₘₐₓ) of bromine in imidazo[1,2-b]pyridazine is 15% lower than in imidazo[1,2-a]pyrazine due to nitrogen lone-pair orientation, impacting halogen-bond-driven crystallography .

Positional Isomerism : 3-Bromo derivatives exhibit 2–3× higher potency in CDK inhibition assays compared to 6-bromo isomers, attributed to optimal steric alignment .

Solubility Trends : Chloro-substituted analogs demonstrate 40% higher aqueous solubility than bromo-substituted counterparts, critical for formulation development .

Biological Activity

Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate is a member of the imidazo[1,2-b]pyridazine family, which has garnered significant attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological properties, and comparative analysis with similar compounds.

Overview of Imidazo[1,2-b]pyridazine Derivatives

Imidazo[1,2-b]pyridazines are heterocyclic compounds that have demonstrated a wide range of biological activities. These include:

  • Antifungal : Effective against various fungal strains.
  • Anti-inflammatory : Inhibiting inflammatory pathways.
  • Antiparasitic : Targeting parasites responsible for diseases.
  • Antitumor : Showing cytotoxic effects on cancer cells.
  • Kinase Inhibition : Acting on various protein kinases, which are crucial in signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Kinase Inhibition : The compound has shown potential as an inhibitor of various kinases, including cyclin-dependent kinases (CDKs) and dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) . These kinases play essential roles in cell cycle regulation and signaling pathways associated with cancer proliferation.
  • Acetylcholinesterase Inhibition : Some studies suggest that derivatives of imidazo[1,2-b]pyridazine can act as acetylcholinesterase inhibitors, which may have implications in treating neurodegenerative diseases .
  • Modulation of Protein Interactions : The compound may influence protein interactions involved in synaptic vesicle recycling and receptor-mediated endocytosis by targeting adaptor-associated kinase 1 (AAK1) .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. For instance, it has been tested against various cancer cell lines and shown to induce apoptosis and inhibit cell proliferation.

  • Case Study : In vitro studies demonstrated that the compound inhibited the growth of Ba/F3 cells expressing the Bcr-Abl T315I mutant with an IC50 value significantly lower than many existing treatments .

Antimicrobial Activity

The compound also displays antimicrobial properties. For example:

  • Antibacterial Activity : It has shown moderate antibacterial activity against Gram-positive bacteria such as Bacillus subtilis with a minimum inhibitory concentration (MIC) of 10 μg/mL .

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with other imidazo[1,2-b]pyridazine derivatives is essential.

Compound NameBiological ActivityIC50 ValuesNotes
This compoundAntitumor, AntimicrobialIC50 (Ba/F3) < 50 nMEffective against various cancer lines
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylateKinase inhibitionIC50 (CDK4) = 8 nMHigher selectivity for CDK4/6
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acidAnti-inflammatoryNot specifiedPotential for anti-inflammatory applications

Q & A

Q. What are the established synthetic routes for Ethyl 3-bromoimidazo[1,2-b]pyridazine-2-carboxylate?

The compound is typically synthesized via multi-step reactions involving halogenation and cyclization. A common approach employs ethyl (chloroacetyl)carbamate and Na₂HPO₄ in DMA as a solvent, followed by bromination using reagents like PBr₃ or N-bromosuccinimide under controlled conditions . Post-synthetic modifications, such as coupling with aminophenols or benzoyl chlorides, are performed in polar aprotic solvents (e.g., DMF, DMA) with bases like K₂CO₃ .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the imidazo-pyridazine core and ethyl ester moiety .
  • X-ray diffraction : Resolves crystal packing and bond angles, with SHELX programs (e.g., SHELXL) used for refinement .
  • HRMS and IR : Validates molecular weight (e.g., via [M]+ peaks) and functional groups (e.g., ester C=O stretches at ~1680 cm⁻¹) .

Q. What are the primary applications of imidazo-pyridazine derivatives in medicinal chemistry?

These derivatives are explored as kinase inhibitors, antiviral agents, and anticonvulsants due to their heterocyclic core’s bioisosteric properties. Ethyl 3-bromo derivatives serve as intermediates for Suzuki couplings to introduce pharmacophores .

Advanced Research Questions

Q. How can reaction yields be optimized for bromine substitution in this compound?

Yield optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equiv brominating agent) and solvent choice. DMA or NMP enhances solubility, while additives like Ba(OH)₂ improve regioselectivity . Monitoring via TLC or HPLC ensures minimal byproduct formation. Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) achieves >95% purity .

Q. What strategies resolve contradictions in crystallographic data for imidazo-pyridazine derivatives?

Discrepancies in unit cell parameters or bond lengths may arise from twinning or disorder. Solutions include:

  • High-resolution data collection (≤0.8 Å) to reduce noise.
  • Using SHELXD for phase problem resolution and SHELXL for anisotropic refinement .
  • Cross-validating with DFT-calculated bond lengths to identify outliers .

Q. How do computational methods predict the reactivity of the bromine atom in cross-coupling reactions?

Density Functional Theory (DFT) calculates the C-Br bond dissociation energy and electron density maps to assess susceptibility to Pd-catalyzed couplings. Fukui indices identify nucleophilic/electrophilic sites, guiding catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .

Q. What experimental and analytical approaches address discrepancies in spectral data?

  • Contradictory NMR shifts : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding effects.
  • Mass spectrometry anomalies : Compare isotopic patterns (e.g., 79Br/81Br) with theoretical distributions .
  • Crystallographic vs. computational geometries : Overlay XRD structures with DFT-optimized models to identify steric or electronic distortions .

Methodological Considerations

Q. How to design experiments for studying the biological activity of this compound?

  • In vitro assays : Screen against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization.
  • SAR studies : Synthesize analogs via cross-coupling (e.g., replacing Br with aryl/heteroaryl groups) and correlate structural changes with IC₅₀ values .
  • Metabolic stability : Assess microsomal half-life using LC-MS/MS to identify esterase-sensitive sites .

Q. What are the best practices for handling and storing this compound?

  • Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester group.
  • Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO₃) to avoid environmental release .

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